molecular formula C9H19NO B14639217 4-Butyl-2-methylmorpholine CAS No. 52250-70-1

4-Butyl-2-methylmorpholine

Cat. No.: B14639217
CAS No.: 52250-70-1
M. Wt: 157.25 g/mol
InChI Key: BKPRTYKZSCEWAS-UHFFFAOYSA-N
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Description

4-Butyl-2-methylmorpholine is a substituted morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound features a butyl group at the 4-position and a methyl group at the 2-position of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable physicochemical properties and bioactivity.

Properties

CAS No.

52250-70-1

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-butyl-2-methylmorpholine

InChI

InChI=1S/C9H19NO/c1-3-4-5-10-6-7-11-9(2)8-10/h9H,3-8H2,1-2H3

InChI Key

BKPRTYKZSCEWAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylmorpholine typically involves the reaction of butylamine with 2-methylmorpholine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by a sequence of reactions to form the desired morpholine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of transition metal catalysis and stereoselective synthesis methods can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-Butyl-2-methylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. As a heterocyclic amine, it can act as a base and participate in proton transfer reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural analogs of 4-Butyl-2-methylmorpholine identified in the evidence, along with their substituents and inferred properties:

Compound Name Substituents (Morpholine Positions) Key Features Potential Applications References
This compound 4-butyl, 2-methyl Moderate lipophilicity, basic nitrogen atom Agrochemicals, drug intermediates
C-(4-Butyl-morpholin-2-yl)-methylamine dihydrochloride 4-butyl, 2-(methylamine hydrochloride) Increased polarity due to amine salt form Pharmaceutical synthesis
4-{2-[(4-tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine 2,6-dimethyl, 4-(tert-butylphenylpropyl) High steric hindrance, enhanced lipophilicity Specialty chemical research
Key Observations:

The dihydrochloride salt of the methylamine analog () increases water solubility, making it more suitable for pharmaceutical formulations .

Lipophilicity and Bioavailability: The butyl group in this compound likely enhances lipid membrane permeability compared to shorter-chain analogs.

Synthetic Routes :

  • Analogs such as C-(4-Butyl-morpholin-2-yl)-methylamine dihydrochloride () are synthesized via N-acetylation and subsequent salt formation, suggesting that similar methods (e.g., alkylation of morpholine precursors) could apply to this compound .

Pharmaceutical and Agrochemical Relevance

  • Morpholine derivatives are frequently used as building blocks in drug discovery. For example, the methylamine hydrochloride analog () may serve as an intermediate in bioactive molecule synthesis .
  • The tert-butylphenyl-substituted compound () exemplifies the role of aromatic groups in targeting specific enzymes or receptors in agrochemicals .

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